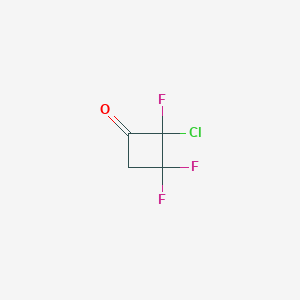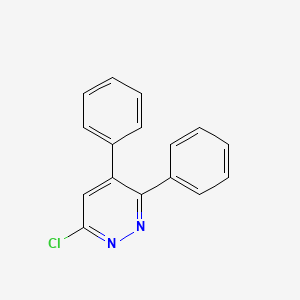
6-Chloro-3,4-diphenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,4-diphenylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorine atom at the 6th position and phenyl groups at the 3rd and 4th positions of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-diphenylpyridazine typically involves the reaction of 3,4-diphenylpyridazine with a chlorinating agent. One common method is the reaction of 3,4-diphenylpyridazine with phosphorus oxychloride (POCl₃) under controlled temperature conditions . This reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3,4-diphenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium thiocyanate and aromatic amines in ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Oxidized forms of the pyridazine ring.
Cyclized Products: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
6-Chloro-3,4-diphenylpyridazine has been explored for its applications in various fields:
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-diphenylpyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
3,4-Diphenylpyridazine: Lacks the chlorine atom at the 6th position.
6-Bromo-3,4-diphenylpyridazine: Contains a bromine atom instead of chlorine.
6-Methyl-3,4-diphenylpyridazine: Contains a methyl group instead of chlorine.
Uniqueness: 6-Chloro-3,4-diphenylpyridazine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further functionalization .
Properties
IUPAC Name |
6-chloro-3,4-diphenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)16(19-18-15)13-9-5-2-6-10-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVYSUKSHLEZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848298.png)

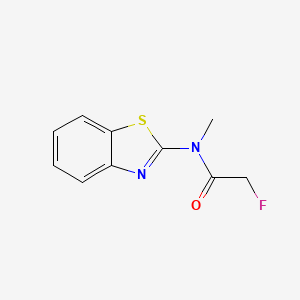
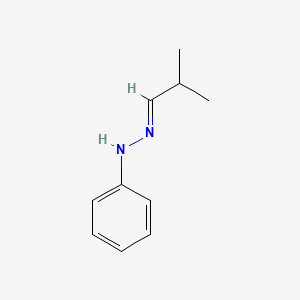
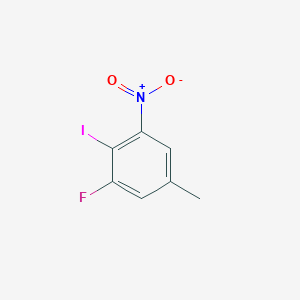
![5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848316.png)
![(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12848329.png)
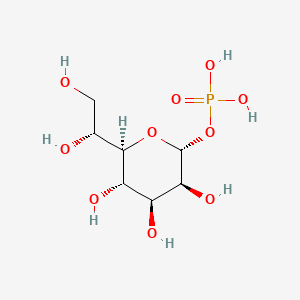
![(6R)-5,6-Dihydro-4-hydroxy-3-[(1Z)-1-(3-nitrophenyl)-1-propen-1-yl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12848349.png)
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12848368.png)

![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12848376.png)
